(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Description
This compound is a pyrazole derivative with a cyclopropylmethyl substituent at the N1 position, a piperidin-4-yl group at C3, and a hydroxymethyl (-CH2OH) moiety at C4.
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-piperidin-4-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h7,10-11,14,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFLXRBORWSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3CCNCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as piperidin-4-ylphosphinic acid and piperidin-4-ylphosphonic acid are known to interact with the gaba a receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
For instance, piperidin-4-ylphosphinic acid and its analogues are known to interact with the GABA A receptor, modulating its activity.
Biochemical Pathways
Given the potential interaction with the gaba a receptor, it is plausible that it may influence gabaergic neurotransmission, affecting downstream processes such as neuronal excitability and synaptic transmission.
Biological Activity
The compound (1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a pyrazole ring, which is known for diverse biological activities, including anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.
- IUPAC Name : this compound
- Molecular Formula : C13H21N3O
- Molecular Weight : 235.33 g/mol
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate various biological pathways, potentially influencing processes like inflammation and pain perception.
Potential Targets:
- Enzymatic Inhibition : It may inhibit certain kinases or phosphatases involved in inflammatory responses.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to analgesic effects.
In Vitro Studies
Research indicates that compounds with similar structures exhibit significant biological activity. For instance, pyrazole derivatives have shown potent anti-inflammatory properties and low cytotoxicity, making them suitable candidates for drug development .
In Vivo Studies
In vivo studies are essential to evaluate the pharmacodynamics and pharmacokinetics of this compound. Preliminary data suggest that it may have favorable absorption and distribution profiles, which are critical for therapeutic efficacy.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their potential as anti-inflammatory agents. For instance:
| Compound Name | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| CGP 28238 | Anti-inflammatory | < 2 | |
| Compound C | Anti-glioma | < 10 | |
| (Target Compound) | Potential analgesic | TBD | Current Study |
These findings suggest that the compound may share similar efficacy patterns, warranting further investigation into its therapeutic potential.
Safety and Toxicology
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate low cytotoxicity in cell lines, but comprehensive toxicological studies are necessary to confirm its safety in vivo.
Comparison with Similar Compounds
Key Structural Features:
- N1 substituent : Cyclopropylmethyl (C3H5), contributing to steric bulk and lipophilicity.
- C3 substituent : Piperidin-4-yl (C5H10N), a bicyclic amine that may enhance solubility via salt formation.
- C5 substituent: Methanol (-CH2OH), offering hydrogen-bonding capability.
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole derivatives, focusing on substituent variations and inferred physicochemical or biological properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs due to lack of direct data.
Substituent Effects on Bioactivity
- Cyclopropylmethyl vs. However, it may also introduce steric hindrance, affecting receptor binding .
- Piperidin-4-yl vs. Pyrazin-2-yl (C3) : Piperidin-4-yl offers basicity for salt formation (improving solubility), whereas pyrazin-2-yl (in ) introduces aromaticity, which could stabilize π-π stacking in enzyme active sites .
- Methanol vs.
Research Implications
- Drug Design : The piperidin-4-yl and cyclopropylmethyl groups position the compound as a candidate for central nervous system (CNS) targets, leveraging lipophilicity and solubility .
- Biological Screening : Structural analogs like and highlight the importance of C3 substituents in targeting enzymes (e.g., antimalarial or anticancer pathways).
Preparation Methods
Starting Materials and Key Intermediates
- Aminopyrazole derivatives serve as common starting materials, either commercially available or synthesized via condensation of hydrazine with β-ketoesters.
- Cyclopropylmethyl amines or carbamoyl derivatives are used to introduce the cyclopropylmethyl substituent.
- Piperidin-4-yl moieties are introduced via nucleophilic substitution or reductive amination with appropriate piperidine derivatives.
Multi-Step Synthetic Route Example
A representative synthetic sequence, adapted from recent research, proceeds as follows:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of aminopyrazole | Condensation of hydrazine with β-ketoester | ~85-90 | Provides the pyrazole core with amino functionality |
| 2 | Amide coupling | Coupling with N-(4-bromobenzyl) cyclopropanamine | 70-80 | Introduces cyclopropylmethyl substituent via amide bond |
| 3 | Suzuki–Miyaura coupling | Pd(PPh3)4 catalyst, (1H-pyrazol-4-yl)boronic acid | 55-80 | Attaches pyrazolyl group at desired position |
| 4 | Boc deprotection | Acidic conditions (e.g., trifluoroacetic acid) | 80-90 | Removes protecting groups to reveal piperidin-4-yl amine |
| 5 | Nucleophilic substitution | Reaction with piperidin-4-yl derivatives | 60-90 | Installs piperidin-4-yl substituent |
| 6 | Oxidation/reduction | Dess–Martin periodinane or other selective oxidants | 60-70 | Converts primary alcohol to aldehyde or vice versa, forming the methanol group |
This sequence is supported by multiple literature sources that emphasize the use of palladium-catalyzed cross-coupling and Buchwald–Hartwig amination as key steps for installing heterocyclic substituents.
Specific Synthetic Examples and Research Findings
Suzuki Coupling : The Suzuki reaction of a halogenated pyrazole intermediate with (1H-pyrazol-4-yl)boronic acid under Pd(PPh3)4 catalysis at 90 °C yields the pyrazolyl-substituted intermediate in 55–80% yield.
Amide Coupling with Cyclopropylamine : Hydrolysis of an ethyl ester intermediate followed by amide coupling with N-(4-bromobenzyl) cyclopropanamine using coupling agents such as HATU and DIPEA in dichloromethane at room temperature provides the cyclopropylmethyl amide intermediate in approximately 70–80% yield.
Boc Deprotection : Acidic treatment with trifluoroacetic acid at 0 °C for 4 hours effectively removes Boc protecting groups from piperidine nitrogen atoms, affording the free amine ready for further functionalization with yields around 80–90%.
Nucleophilic Substitution : Piperidin-4-yl substitution is achieved by nucleophilic displacement of halogen atoms on the pyrazole ring or via reductive amination with aldehyde intermediates, often proceeding under mild conditions with potassium carbonate or sodium hydride as bases.
Oxidation to Aldehyde or Alcohol : The Dess–Martin periodinane oxidation is frequently employed to convert primary alcohols to aldehydes, which can then be further transformed into the methanol substituent or other functional groups.
Data Table Summarizing Key Reaction Conditions and Yields
Notes on Reaction Optimization and Challenges
The selectivity of nucleophilic substitution reactions on the pyrazole ring is influenced by the reactivity of halogen atoms at specific positions, often favoring substitution at the 7-position in pyrazolo[1,5-a]pyrimidine analogs.
Protecting groups such as Boc are crucial to prevent side reactions during multi-step synthesis, with mild acidic conditions preferred for deprotection to maintain the integrity of sensitive functional groups.
Palladium-catalyzed cross-coupling reactions require careful control of temperature and atmosphere (inert argon) to maximize yields and minimize side reactions.
The oxidation step using Dess–Martin periodinane is favored for its mildness and selectivity, avoiding overoxidation or degradation of the pyrazole core.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
